Ralmitaront

Vue d'ensemble

Description

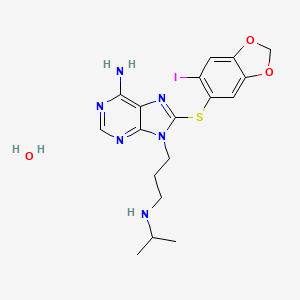

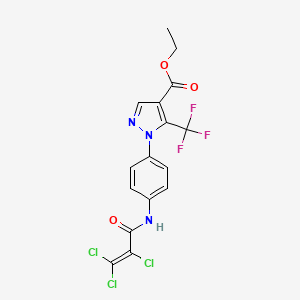

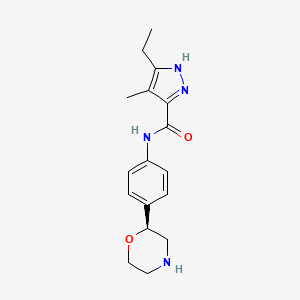

Ralmitaront (also known as RG-7906 and RO-6889450) is an investigational antipsychotic drug . It is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . The medication is being developed by the pharmaceutical company Hoffmann-La Roche .

Molecular Structure Analysis

Ralmitaront has a molecular formula of C17H22N4O2 and a molecular weight of 314.389 g/mol . It is a small molecule that interacts with the TAAR1 receptor . High-resolution structures of TAAR1 reveal detailed interactions with ligand molecules like Ralmitaront .

Applications De Recherche Scientifique

Treatment of Schizophrenia and Schizoaffective Disorders : Ralmitaront is being explored as both a monotherapy and as an add-on therapy to traditional antipsychotics in the treatment of schizophrenia and schizoaffective disorders. It is in phase 2 clinical trials to evaluate its efficacy in these roles (Kane, 2022).

Novel Mechanism of Action : Unlike traditional antipsychotics that primarily act through dopamine D2 receptor antagonism, Ralmitaront, as a TAAR1 agonist, represents a novel mechanism of action in the management of schizophrenia. This new approach is significant given the heterogeneous nature of schizophrenia and the need for treatments that can manage a wider array of symptoms, including negative and cognitive symptoms (Vannabouathong, Picheca, & Dyrda, 2022).

Potential Benefits over Traditional Antipsychotics : Preliminary data suggest that Ralmitaront may have advantages over traditional antipsychotics, such as a reduced risk of side effects like weight gain, metabolic issues, and extrapyramidal symptoms, which are common with D2 receptor antagonists (Kantrowitz, 2021).

Orientations Futures

Ralmitaront is currently in clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . An ongoing study will assess its specific efficacy in patients with persistent negative symptoms . If trials of TAAR1 modulators like Ralmitaront continue to show positive results, the definition of an antipsychotic may need to be expanded beyond the D2R target .

Relevant Papers

Several papers have been published on Ralmitaront and related TAAR1 agonists . These papers provide insights into the role of TAAR1 in schizophrenia and the potential of TAAR1 agonists as novel antipsychotics . They also discuss the in vitro activities of Ralmitaront and other TAAR1 agonists .

Propriétés

IUPAC Name |

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXGKRFUPEPFM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336976 | |

| Record name | Ralmitaront | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ralmitaront | |

CAS RN |

2133417-13-5 | |

| Record name | Ralmitaront [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralmitaront | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALMITARONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

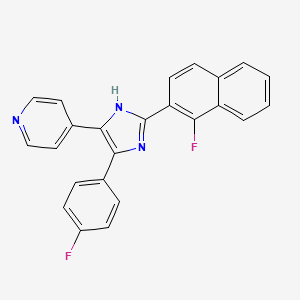

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

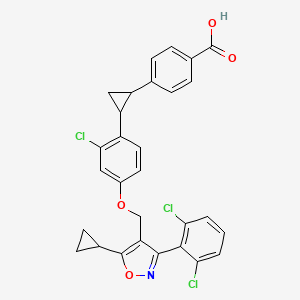

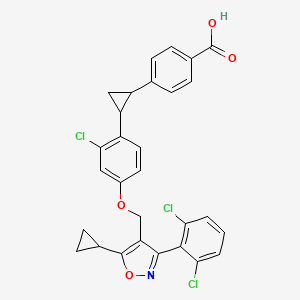

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)